molecular formula C16H28O6 B14124710 Linalool glucoside CAS No. 82928-12-9

Linalool glucoside

Cat. No.: B14124710
CAS No.: 82928-12-9
M. Wt: 316.39 g/mol
InChI Key: FLXYFXDZJHWWGW-MUGRSDNVSA-N
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Description

Linalool glucoside is a naturally occurring compound that belongs to the class of terpene glycosides. It is formed by the glycosylation of linalool, a monoterpene alcohol, with glucose. This compound is found in various plants and is known for its pleasant floral aroma. This compound is used in the fragrance and flavor industries due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Linalool glucoside can be synthesized through enzymatic glycosylation of linalool using glycosyltransferases. The reaction typically involves the use of UDP-glucose as the glycosyl donor and linalool as the acceptor. The reaction is carried out under mild conditions, usually at room temperature and neutral pH, to ensure the stability of the enzyme and the product.

Industrial Production Methods

In an industrial setting, this compound can be produced using biocatalytic processes. These processes involve the use of genetically engineered microorganisms that express glycosyltransferases capable of converting linalool to this compound. The production is carried out in bioreactors under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Linalool glucoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form linalool oxide glucoside.

    Hydrolysis: The glycosidic bond in this compound can be hydrolyzed by glycosidases to release linalool and glucose.

    Substitution: The hydroxyl group in this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Hydrolysis: Enzymatic hydrolysis using glycosidases is typically carried out at neutral pH and moderate temperatures.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions under basic conditions.

Major Products

    Linalool oxide glucoside: Formed through oxidation.

    Linalool and glucose: Formed through hydrolysis.

    Various linalool derivatives: Formed through substitution reactions.

Scientific Research Applications

Linalool glucoside has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and the properties of terpene glycosides.

    Biology: Investigated for its role in plant defense mechanisms and its effects on plant-insect interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the fragrance and flavor industries for its aromatic properties and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

Linalool glucoside exerts its effects primarily through its interaction with biological membranes and enzymes. The glycosylation of linalool enhances its solubility and stability, allowing it to be more easily transported and metabolized in biological systems. The compound can modulate various signaling pathways, including those involved in stress responses and defense mechanisms in plants.

Comparison with Similar Compounds

Linalool glucoside is unique among terpene glycosides due to its specific structure and properties. Similar compounds include:

    Geraniol glucoside: Another terpene glycoside with a similar structure but different aromatic properties.

    Citronellol glucoside: Similar in structure but with a different scent profile.

    Nerol glucoside: Shares structural similarities but differs in its biological activity and applications.

This compound stands out due to its widespread occurrence in nature and its versatile applications in various industries.

Properties

CAS No.

82928-12-9

Molecular Formula

C16H28O6

Molecular Weight

316.39 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H28O6/c1-5-16(4,8-6-7-10(2)3)22-15-14(20)13(19)12(18)11(9-17)21-15/h5,7,11-15,17-20H,1,6,8-9H2,2-4H3/t11-,12-,13+,14-,15+,16?/m1/s1

InChI Key

FLXYFXDZJHWWGW-MUGRSDNVSA-N

Isomeric SMILES

CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C

Origin of Product

United States

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